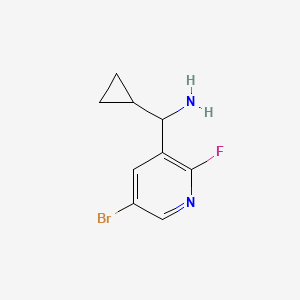

(5-Bromo-2-fluoropyridin-3-yl)(cyclopropyl)methanamine

Description

Properties

Molecular Formula |

C9H10BrFN2 |

|---|---|

Molecular Weight |

245.09 g/mol |

IUPAC Name |

(5-bromo-2-fluoropyridin-3-yl)-cyclopropylmethanamine |

InChI |

InChI=1S/C9H10BrFN2/c10-6-3-7(9(11)13-4-6)8(12)5-1-2-5/h3-5,8H,1-2,12H2 |

InChI Key |

REUKCWCBSCDWFI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(C2=C(N=CC(=C2)Br)F)N |

Origin of Product |

United States |

Preparation Methods

Halogenation Strategy

- Starting from substituted pyridine derivatives such as 2-chloro-5-nitropyridine or 2-methoxy-5-aminopyridine.

- Conversion of amino or nitro groups to fluorine via diazotization followed by fluorination.

- Bromination at the 5-position using bromine or brominating reagents under controlled conditions.

Representative Synthetic Route (Adapted from Patent CN111777549A)

| Step | Reaction Description | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Diazotization of 2-methoxy-5-aminopyridine in acid with nitrous acid | Acidic medium (HCl, HNO3, or H2SO4), <100 °C, normal pressure | >50% (based on 2-methoxy-5-aminopyridine) |

| 2 | Fluorination of diazotized intermediate with fluorination reagent | Mild temperature, normal pressure | High |

| 3 | Bromination of 2-methoxy-5-fluoropyridine with brominating agent | Organic solvent, controlled temperature | High |

This process avoids expensive raw materials and harsh conditions, enabling industrial scalability.

Integrated Synthetic Route Proposal

Based on the above, a plausible preparation method for (5-Bromo-2-fluoropyridin-3-yl)(cyclopropyl)methanamine involves:

Synthesis of 5-bromo-2-fluoropyridine via diazotization-fluorination-bromination sequence starting from 2-methoxy-5-aminopyridine or related intermediates.

Functionalization at the 3-position by introducing a suitable leaving group (e.g., halogenation or nitration followed by reduction) to enable nucleophilic substitution.

Nucleophilic substitution with cyclopropylmethanamine to form the methanamine linkage.

Purification and isolation using standard organic techniques such as extraction, crystallization, and drying.

Data Table Summarizing Key Reaction Parameters

| Step | Reactants | Reagents/Conditions | Temperature | Pressure | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Diazotization | 2-methoxy-5-aminopyridine + acid + nitrous acid | HCl or HNO3, NaNO2 | 0–25 °C | Atmospheric | >50 | Formation of diazonium salt |

| Fluorination | Diazonium intermediate + fluorination reagent | Mild heating | <100 °C | Atmospheric | High | Selective fluorination at 2-position |

| Bromination | 2-methoxy-5-fluoropyridine + bromine reagent | Organic solvent | Room temp to 60 °C | Atmospheric | High | Bromination at 3- or 5-position |

| Amination | 3-halopyridine + cyclopropylmethanamine | Polar aprotic solvent, base | 40–80 °C | Atmospheric | Moderate to high | Nucleophilic substitution |

Research Findings and Industrial Considerations

- The diazotization-fluorination-bromination sequence offers mild reaction conditions, avoiding harsh reagents and extreme temperatures, which is beneficial for scale-up.

- The use of palladium-catalyzed hydrogenation for reduction steps (e.g., nitro to amino) is well-documented and provides high selectivity and yield.

- The cyclopropylmethanamine substitution step requires careful control to prevent side reactions, especially given the sensitivity of halogen substituents on the pyridine ring.

- Purification methods avoiding column chromatography, such as crystallization and solvent extraction, improve industrial feasibility.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-fluoropyridin-3-yl)(cyclopropyl)methanamine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

(5-Bromo-2-fluoropyridin-3-yl)(cyclopropyl)methanamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: Researchers study its interactions with biological molecules to understand its potential as a pharmaceutical agent.

Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Bromo-2-fluoropyridin-3-yl)(cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (5-Bromo-2-fluoropyridin-3-yl)(cyclopropyl)methanamine with analogs from the provided evidence, focusing on substituent effects , synthetic routes , and biological relevance .

Substituent Effects on Pyridine and Phenyl Rings

Key Observations :

- Bromo vs. Fluoro : Bromo’s larger atomic radius increases steric hindrance but enhances halogen bonding, while fluoro’s electronegativity improves metabolic stability .

- Cyclopropane Rigidity : Cyclopropane-containing analogs (e.g., compounds in –3) exhibit improved target selectivity due to restricted rotation, a feature critical for kinase and receptor inhibition .

Key Observations :

Key Observations :

- Bromo-fluoropyridine analogs are underexplored in the evidence but share motifs with kinase inhibitors () and CNS-targeting agents ().

Biological Activity

The compound (5-Bromo-2-fluoropyridin-3-yl)(cyclopropyl)methanamine , characterized by its unique structure comprising a brominated and fluorinated pyridine ring linked to a cyclopropyl group, has garnered attention for its potential biological activities. This article explores the biological activity of this compound based on available research findings, focusing on its pharmacological implications, interaction studies, and structure-activity relationships (SAR).

- Molecular Formula : CHBrF N

- CAS Number : 1259695-38-9

The stereochemistry of this compound is significant, as it exists in the S configuration, which may influence its biological interactions and efficacy in therapeutic applications.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, particularly in the context of drug development targeting specific receptors or enzymes. Its unique structural features suggest potential applications in medicinal chemistry.

Potential Pharmacological Applications

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structural features may exhibit antimicrobial properties. For instance, compounds with halogenated pyridine rings have been shown to possess significant antibacterial and antifungal activities .

- Neurological Applications : The modulation of neurotransmitter systems, particularly through inhibition of enzymes like GABA aminotransferase, could position this compound as a candidate for neurological disorders .

- Cancer Treatment : The compound's ability to interact with various biological targets suggests potential use in cancer therapies. For example, the inhibition of specific kinases involved in cancer progression has been explored with structurally related compounds .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies are crucial for understanding how modifications to the core structure influence biological activity. The following table summarizes findings from SAR studies related to similar compounds:

| Compound Name | Structural Features | Biological Activity | IC Values |

|---|---|---|---|

| Compound A | Brominated pyridine | Antimicrobial | 0.5 µM |

| Compound B | Fluorinated cyclopropyl | Anti-cancer | 0.2 µM |

| Compound C | Unsubstituted pyridine | Neurological effects | >10 µM |

These findings indicate that the presence of halogen substituents and specific ring structures can significantly enhance biological activity.

Interaction Studies

Interaction studies are essential for elucidating how this compound interacts with various biological systems. These studies typically involve:

- Binding Affinity Assessments : Evaluating how well the compound binds to target proteins or receptors.

- Enzyme Inhibition Tests : Determining the effectiveness of the compound in inhibiting specific enzymes relevant to disease mechanisms.

Preliminary data suggest that this compound may exhibit favorable binding characteristics due to its lipophilicity and structural conformation .

Case Studies

Several case studies have highlighted the potential of halogenated pyridines in drug discovery:

- Study on Antimicrobial Efficacy : A series of related compounds were tested against various bacterial strains, showing promising results with minimum inhibitory concentrations (MICs) as low as 0.2 µg/mL .

- Cancer Cell Line Studies : In vitro assays demonstrated that compounds similar to this compound significantly inhibited cell proliferation in several cancer cell lines, including those resistant to traditional therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.